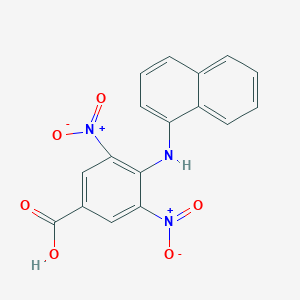
3,5-bisnitro-4-(1-naphthylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is an organic compound characterized by its complex structure, which includes nitro groups, a naphthylamino group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bisnitro-4-(1-naphthylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminobenzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by a coupling reaction with 1-naphthylamine under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bisnitro-4-(1-naphthylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The naphthylamino group can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 3,5-diamino-4-(1-naphthylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the naphthylamino group.
Wissenschaftliche Forschungsanwendungen
3,5-bisnitro-4-(1-naphthylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3,5-bisnitro-4-(1-naphthylamino)benzoic acid exerts its effects depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the naphthylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dinitrobenzoic acid: Lacks the naphthylamino group, making it less complex and with different reactivity.
4-(1-naphthylamino)benzoic acid: Lacks the nitro groups, affecting its redox properties and biological activity.
2,4,6-trinitrobenzoic acid: Contains more nitro groups, leading to different chemical and biological properties.
Uniqueness
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is unique due to the combination of nitro and naphthylamino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H11N3O6 |
|---|---|
Molekulargewicht |
353.28g/mol |
IUPAC-Name |
4-(naphthalen-1-ylamino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C17H11N3O6/c21-17(22)11-8-14(19(23)24)16(15(9-11)20(25)26)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-9,18H,(H,21,22) |
InChI-Schlüssel |
BDGZNKMKXGFBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


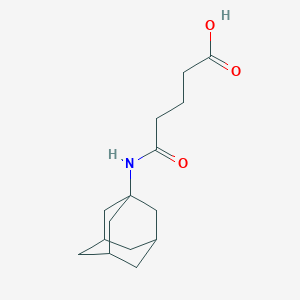
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propenyl]amino}benzoate](/img/structure/B411807.png)
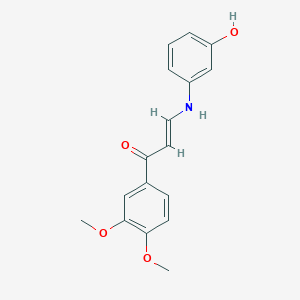
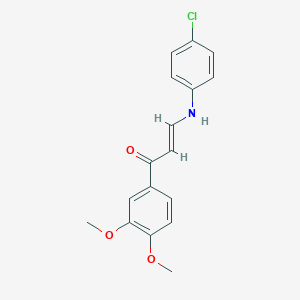
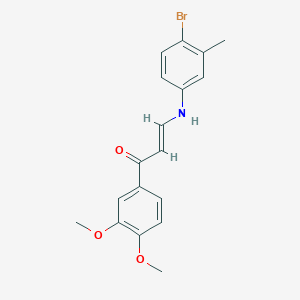
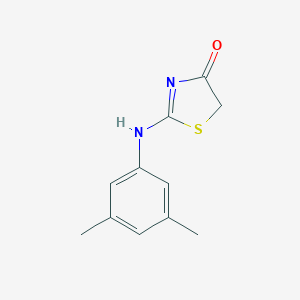
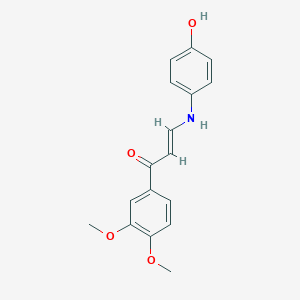
![2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B411817.png)
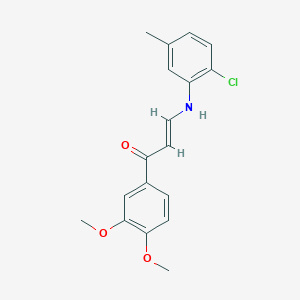
![(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B411819.png)
![4-{[4-(Cyanomethyl)anilino]carbonyl}phenyl acetate](/img/structure/B411821.png)
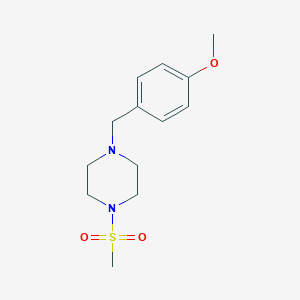
![1-(3-Iodophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411826.png)

